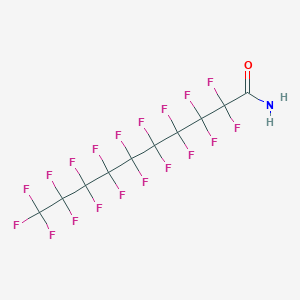

Perfluorodecanamid

Übersicht

Beschreibung

Perfluorodecanamide is a useful research compound. Its molecular formula is C10H2F19NO and its molecular weight is 513.1 g/mol. The purity is usually 95%.

The exact mass of the compound Perfluorodecanamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorodecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorodecanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften

Perfluorodecanamid ist eine Art von Per- und Polyfluoroalkylsubstanzen (PFAS), die aufgrund ihrer hohen Persistenz und ihrer Auswirkungen auf die menschliche und die Umweltgesundheit Anlass zur Sorge geben . PFAS werden in fast allen Industriezweigen und in vielen Konsumgütern eingesetzt . Sie sind bekannt für ihre Beständigkeit gegenüber Hitze, Wasser und Öl .

Biomedizinische Anwendungen

This compound kann bei der Entwicklung von hochsenseitiven Fluorophoren eingesetzt werden . Diese Fluorophore sind nicht-invasiv, hochsensitiv und hochspezifisch für die Veränderung des Mikroumfelds . Sie können als ausgezeichnete Sonden für Fluoreszenzsensorik/Bildgebung, Zellverfolgung/Bildgebung und molekulare Bildgebung bei Krebs eingesetzt werden

Wirkmechanismus

Target of Action

Perfluorodecanamide, like other perfluoroalkylated compounds (PFCs), primarily targets the nervous system . The nervous system is one of the most sensitive targets of environmental contaminants .

Mode of Action

Mechanistic studies have shown that pfcs may affect the thyroid system, influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation .

Biochemical Pathways

Perfluorodecanamide, as a part of PFCs, may induce neurobehavioral effects, particularly in developmentally exposed animals . The effects are often induced at concentrations where other toxic effects also are expected .

Pharmacokinetics

Due to the carbon–fluorine bond, which has a very high bond strength, these chemicals are extremely persistent towards degradation and some pfcs have a potential for bioaccumulation in organisms .

Result of Action

The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . The effects are, however, subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .

Action Environment

Perfluorodecanamide, like other PFCs, is ubiquitously spread and is regarded as a potential threat to the environment . Of particular concern is that susceptible groups may be exposed to a cocktail of substances that in combination reach harmful concentrations .

Biochemische Analyse

Biochemical Properties

Perfluorodecanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver. These interactions lead to the modulation of lipid metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . Additionally, perfluorodecanamide can influence the activity of glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to oxidative stress and lipid peroxidation .

Cellular Effects

Perfluorodecanamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, perfluorodecanamide can inhibit caspase-1 activation and decrease the mRNA levels of NLRP1, NLRP3, and NLRC4, thereby suppressing inflammasome assembly and immune response in liver cells . This compound also affects the differentiation of Th1 cells, leading to altered immune function .

Molecular Mechanism

The molecular mechanism of perfluorodecanamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Perfluorodecanamide binds to PPARα, leading to the activation of lipid metabolism pathways . It also increases the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . Furthermore, perfluorodecanamide can inhibit the activity of certain enzymes, leading to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorodecanamide change over time. The compound exhibits stability under various conditions, but its degradation products can have long-term effects on cellular function. Studies have shown that perfluorodecanamide can persist in the environment and biological systems, leading to prolonged exposure and potential adverse effects . Long-term exposure to perfluorodecanamide has been associated with immune suppression and oxidative stress in liver cells .

Dosage Effects in Animal Models

The effects of perfluorodecanamide vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver damage, immune suppression, and oxidative stress . Threshold effects have been observed, where certain dosages lead to a marked increase in toxicity and adverse outcomes . High doses of perfluorodecanamide can also lead to tumor promotion and reproductive toxicity in animal models .

Metabolic Pathways

Perfluorodecanamide is involved in various metabolic pathways, including lipid metabolism and oxidative stress pathways. It interacts with enzymes such as cytochrome P450 and PPARα, leading to changes in metabolic flux and metabolite levels . The compound can also influence the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to oxidative damage and cellular dysfunction .

Transport and Distribution

Perfluorodecanamide is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins and be transported via the bloodstream to different tissues . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, perfluorodecanamide can interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of perfluorodecanamide affects its activity and function. The compound can be localized to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCMYBRWOIPANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382068 | |

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-40-4 | |

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

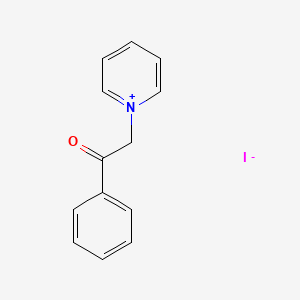

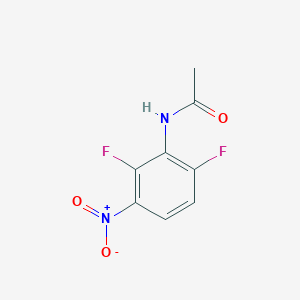

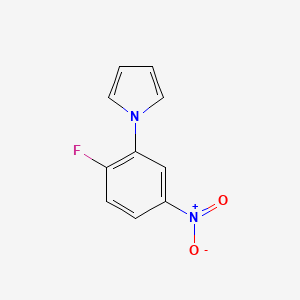

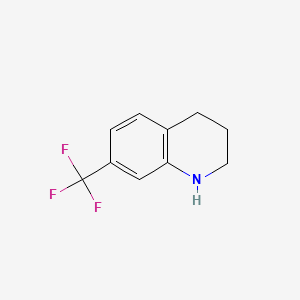

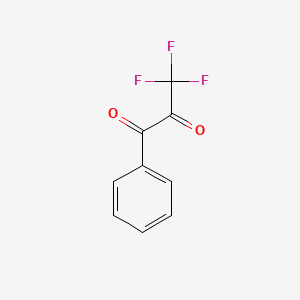

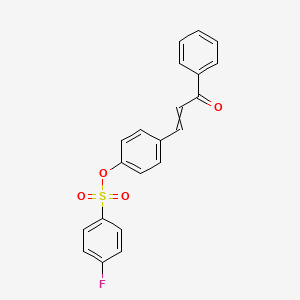

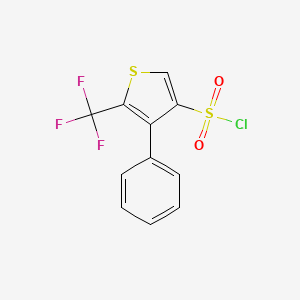

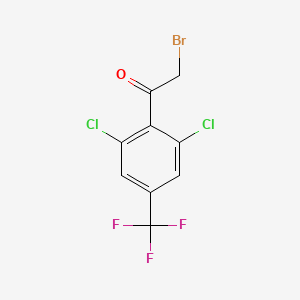

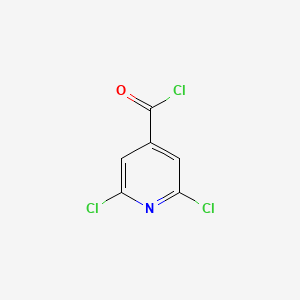

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)